4'-Amino-3',5'-dichloroacetophenone
CAS No.: 37148-48-4
VCID: VC0195734
Molecular Formula: C8H7Cl2NO
Molecular Weight: 204.05 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
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Description | 4'-Amino-3',5'-dichloroacetophenone, also known as 4-Amino-3,5-dichloro-alpha-bromoacetophenone, is a chemical compound with potential uses in various research and industrial applications . While specific applications aren't detailed in the provided context, similar compounds such as N-Phenylpyrazole derivatives have been explored as herbicides . Additionally, Clenbuterol hydrochloride, a selective β2 adrenergic receptor agonist, shares some structural similarities, particularly the amino and dichloro substitutions on a benzene ring, but possesses a different functional group and is used for treating bronchial asthma . As a research assistant, it's crucial to highlight skills relevant to identifying and working with such compounds. Expertise in data interpretation, collaborative research techniques, and project management are essential . A strong background in chemistry and biology, demonstrated through educational achievements and practical experience, is also vital . Detailing experience with research protocols, data analysis, and contributions to publications can showcase valuable expertise . In the field of research, accuracy and clear communication are paramount . The ability to synthesize information from various sources and present findings concisely is key to contributing effectively to research projects . Skills in managing data, ensuring compliance with ethical standards, and utilizing research tools enhance overall research productivity . |
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CAS No. | 37148-48-4 |
Product Name | 4'-Amino-3',5'-dichloroacetophenone |
Molecular Formula | C8H7Cl2NO |
Molecular Weight | 204.05 g/mol |
IUPAC Name | 1-(4-amino-3,5-dichlorophenyl)ethanone |
Standard InChI | InChI=1S/C8H7Cl2NO/c1-4(12)5-2-6(9)8(11)7(10)3-5/h2-3H,11H2,1H3 |
Standard InChIKey | JLPKZJDZXIKSCP-UHFFFAOYSA-N |
SMILES | CC(=O)C1=CC(=C(C(=C1)Cl)N)Cl |
Canonical SMILES | CC(=O)C1=CC(=C(C(=C1)Cl)N)Cl |
Appearance | Light Tan to Brown Solid |
Purity | > 95% |
Synonyms | 1-(4-Amino-3,5-dichlorophenyl)-2-ethanone; 1-(4-Amino-3,5-dichlorophenyl)ethan-1-one |
PubChem Compound | 604812 |
Last Modified | Aug 15 2023 |
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